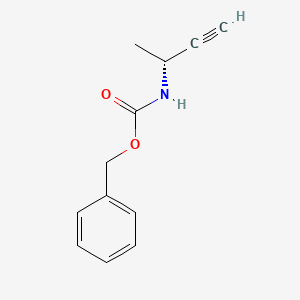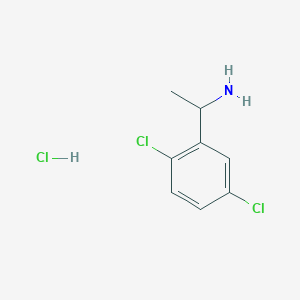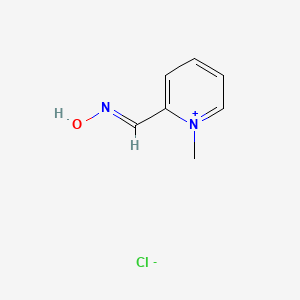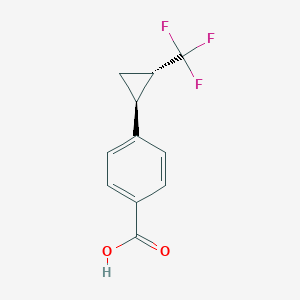
(Acryloxymethyl)phenethyltrimethoxysilane
Vue d'ensemble
Description
(Acryloxymethyl)phenethyltrimethoxysilane is an organosilicon compound with the molecular formula C15H22O5Si. It is a versatile silane coupling agent used in various industrial and research applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the production of advanced materials and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Acryloxymethyl)phenethyltrimethoxysilane typically involves the reaction of phenethyltrimethoxysilane with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Phenethyltrimethoxysilane+Acryloyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The product is then purified using distillation or chromatography techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Acryloxymethyl)phenethyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The acryloxy group can participate in addition polymerization reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Addition Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Addition Polymerization: Cross-linked polymer networks.
Applications De Recherche Scientifique
(Acryloxymethyl)phenethyltrimethoxysilane is used in various scientific research applications, including:
Chemistry: As a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: In the modification of biomolecules for improved stability and functionality.
Medicine: As a component in drug delivery systems and medical coatings.
Industry: In the production of adhesives, sealants, and coatings with enhanced properties.
Mécanisme D'action
The primary mechanism of action of (Acryloxymethyl)phenethyltrimethoxysilane involves the formation of strong covalent bonds between the silane group and various substrates. The acryloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. These interactions enhance the mechanical and chemical properties of the materials in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Acryloxypropyl)trimethoxysilane
- (Methacryloxypropyl)trimethoxysilane
- (Vinyltrimethoxysilane)
Uniqueness
(Acryloxymethyl)phenethyltrimethoxysilane is unique due to its phenethyl group, which provides additional hydrophobicity and flexibility compared to other similar compounds. This makes it particularly useful in applications requiring enhanced water resistance and mechanical strength.
Propriétés
IUPAC Name |
[3-(2-trimethoxysilylethyl)phenyl]methyl prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5Si/c1-5-15(16)20-12-14-8-6-7-13(11-14)9-10-21(17-2,18-3)19-4/h5-8,11H,1,9-10,12H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJIYMLFFFCWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC(=CC=C1)COC(=O)C=C)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 2-ethoxy-3-[[4-[2-[(Z)-N'-ethoxycarbonyloxycarbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B6591523.png)







![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)

